molecular formula C9H5BrFNO B12342818 6-bromo-8-fluoro-8H-quinolin-2-one

6-bromo-8-fluoro-8H-quinolin-2-one

Cat. No.: B12342818
M. Wt: 242.04 g/mol
InChI Key: YXHGCOWNHLKIEO-UHFFFAOYSA-N
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Description

6-Bromo-8-fluoro-8H-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and fluorine atoms in the structure of this compound enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8-fluoro-8H-quinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-bromo-8-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinoline ring. The reaction conditions often involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-fluoro-8H-quinolin-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinoline derivatives, while oxidation and reduction reactions can lead to quinoline N-oxides or reduced quinoline derivatives, respectively.

Scientific Research Applications

6-Bromo-8-fluoro-8H-quinolin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Chemical Biology: It is used as a probe to study biological processes and pathways, particularly those involving quinoline derivatives.

    Material Science: The compound’s properties make it suitable for use in the development of organic semiconductors and other advanced materials.

    Pharmaceutical Industry: It serves as a building block for the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 6-bromo-8-fluoro-8H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with DNA and RNA, leading to the disruption of essential biological processes.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-8-fluoroquinoline: Similar in structure but lacks the carbonyl group at the 2-position.

    8-Fluoroquinoline: Lacks the bromine atom at the 6-position.

    6-Bromoquinoline: Lacks the fluorine atom at the 8-position.

Uniqueness

6-Bromo-8-fluoro-8H-quinolin-2-one is unique due to the presence of both bromine and fluorine atoms, which enhance its chemical reactivity and potential biological activity. The combination of these substituents in the quinoline ring system provides a distinct set of properties that make it valuable for various scientific research applications.

Properties

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

IUPAC Name

6-bromo-8-fluoro-8H-quinolin-2-one

InChI

InChI=1S/C9H5BrFNO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h1-4,7H

InChI Key

YXHGCOWNHLKIEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N=C2C1=CC(=CC2F)Br

Origin of Product

United States

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